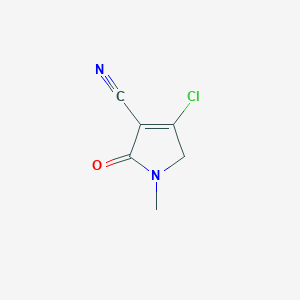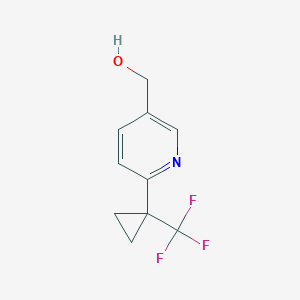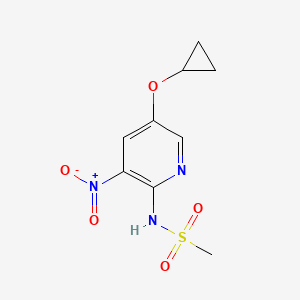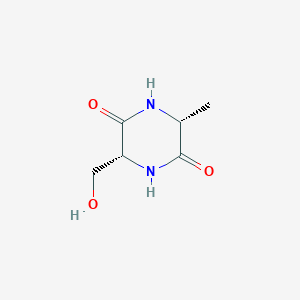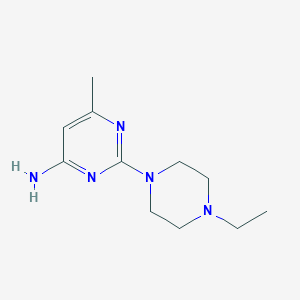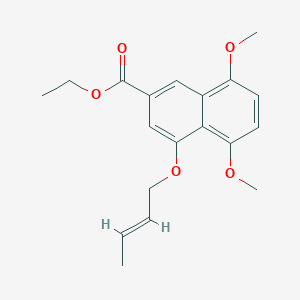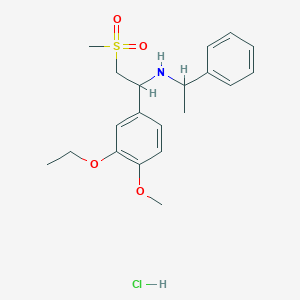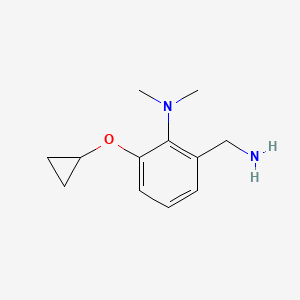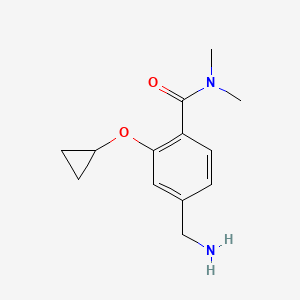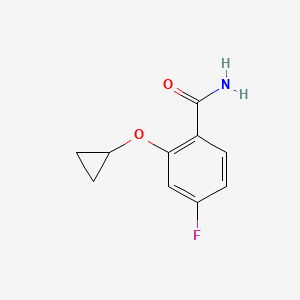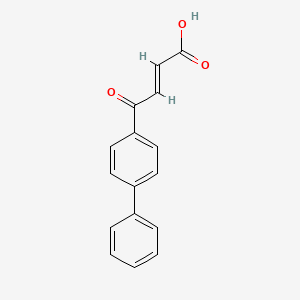
4-(Biphenyl-4-yl-)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane typically involves the halogenation of hexane derivatives. One common method is the bromination of 3,3,4,4-tetrafluorohexane using bromine or a bromine-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 1-Bromo-3,3,4,4-tetrafluorohexane involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium hydroxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Oxidized and Reduced Derivatives: Various oxidized and reduced forms depending on the reagents and conditions used
Scientific Research Applications
1-Bromo-3,3,4,4-tetrafluorohexane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Bromo-3,3,4,4-tetrafluorohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to form new bonds with nucleophiles. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-3,3,4,4-tetrafluorohexane can be compared with other halogenated hexane derivatives:
1-Bromohexane: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
3,3,4,4-Tetrafluorohexane: Lacks the bromine atom, limiting its use in substitution reactions.
1-Chloro-3,3,4,4-tetrafluorohexane: Similar structure but with chlorine instead of bromine, affecting its reactivity and applications.
The uniqueness of 1-Bromo-3,3,4,4-tetrafluorohexane lies in its combination of bromine and fluorine atoms, which provides a balance of reactivity and stability, making it a versatile compound in various chemical processes .
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(E)-4-oxo-4-(4-phenylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19)/b11-10+ |
InChI Key |
KFQGOLUWWNZVAS-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


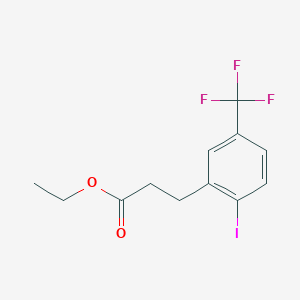

![4,7-Dihydro-6-(1-methylethyl)-7-oxo-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14805155.png)
